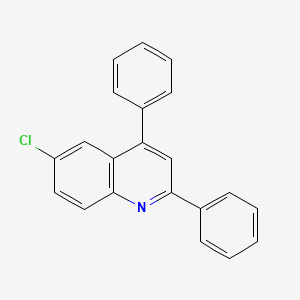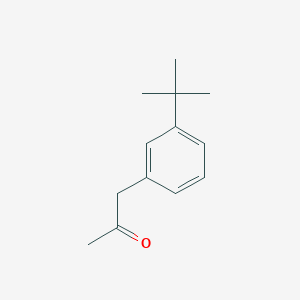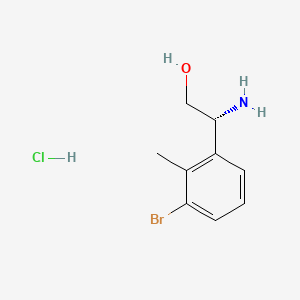![molecular formula C18H22ClNO B13576022 N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
N-[(adamantan-1-yl)methyl]-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(adamantan-1-yl)methyl]-3-chlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the adamantane moiety in this compound contributes to its distinctive chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-3-chlorobenzamide typically involves the reaction of adamantan-1-ylmethylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(adamantan-1-yl)methyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(adamantan-1-yl)methyl]-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to the rigidity and stability imparted by the adamantane moiety.
Mecanismo De Acción
The mechanism of action of N-[(adamantan-1-yl)methyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the benzamide group can interact with various enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(adamantan-1-yl)methyl]-benzamide
- N-[(adamantan-1-yl)methyl]-4-chlorobenzamide
- N-[(adamantan-1-yl)methyl]-3-bromobenzamide
Uniqueness
N-[(adamantan-1-yl)methyl]-3-chlorobenzamide is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The adamantane moiety also imparts significant stability and rigidity, distinguishing it from other benzamide derivatives.
Propiedades
Fórmula molecular |
C18H22ClNO |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-3-chlorobenzamide |
InChI |
InChI=1S/C18H22ClNO/c19-16-3-1-2-15(7-16)17(21)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H,20,21) |
Clave InChI |
UXWAXGPNSGZILN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)



![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)







